molecular formula C12H21N7O5 B8116194 N,N-Bis(PEG1 azide)-N-4-oxo-butanoic acid

N,N-Bis(PEG1 azide)-N-4-oxo-butanoic acid

Cat. No.: B8116194
M. Wt: 343.34 g/mol
InChI Key: WZAVOCOEUMVOHU-UHFFFAOYSA-N
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Description

N,N-Bis(PEG1 azide)-N-4-oxo-butanoic acid is a compound that features a combination of polyethylene glycol (PEG) chains and azide groups. This compound is particularly interesting due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of azide groups allows for click chemistry reactions, making it a versatile building block for synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(PEG1 azide)-N-4-oxo-butanoic acid typically involves the reaction of PEGylated azides with butanoic acid derivatives. One common method includes the activation of the carboxylic acid group of butanoic acid using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by the reaction with PEGylated azides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Mechanism of Action

The mechanism of action of N,N-Bis(PEG1 azide)-N-4-oxo-butanoic acid primarily involves its ability to participate in click chemistry reactions. The azide groups react with alkynes to form triazole linkages, which are stable and biocompatible. This property makes it an excellent candidate for bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(PEG1 azide)-N-4-oxo-butanoic acid is unique due to its specific combination of PEG chains and azide groups, which provide a balance of solubility, reactivity, and biocompatibility. This makes it particularly suitable for applications in drug delivery and bioconjugation, where these properties are essential .

Properties

IUPAC Name

4-[bis[2-(2-azidoethoxy)ethyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N7O5/c13-17-15-3-7-23-9-5-19(11(20)1-2-12(21)22)6-10-24-8-4-16-18-14/h1-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAVOCOEUMVOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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